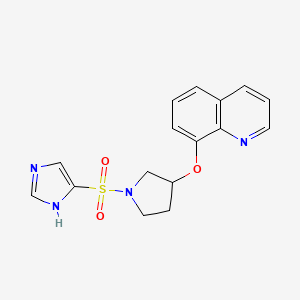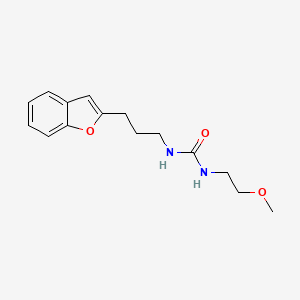
1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea, also known as BPUE, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. BPUE belongs to the class of urea-based compounds and has been studied for its potential applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
The exact mechanism of action of 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea is not fully understood. However, studies have suggested that 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in cancer cell survival. 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea has also been shown to exhibit anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea has several advantages as a research tool. It exhibits potent anticancer activity, making it a promising candidate for the development of anticancer drugs. 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea is also relatively easy to synthesize and can be obtained in good yields. However, 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea has some limitations as a research tool. It is a relatively new compound, and more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several potential future directions for research on 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea. One area of research is the development of 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea as an anticancer drug. Studies are needed to further elucidate the mechanism of action of 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea and to optimize its pharmacological properties. Another area of research is the development of 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea as a neuroprotective agent. Studies have shown that 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea exhibits neuroprotective properties and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, further studies are needed to explore the anti-inflammatory properties of 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea and its potential applications in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea involves the reaction of 2-methoxyethylamine with 3-(benzofuran-2-yl)propyl isocyanate. The reaction is carried out in the presence of a solvent such as dichloromethane or toluene. The resulting product is purified using column chromatography, yielding the final product in good yields.
Scientific Research Applications
1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea as an anticancer agent. Studies have shown that 1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
1-[3-(1-benzofuran-2-yl)propyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-19-10-9-17-15(18)16-8-4-6-13-11-12-5-2-3-7-14(12)20-13/h2-3,5,7,11H,4,6,8-10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOYPLIRBLZGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCCC1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


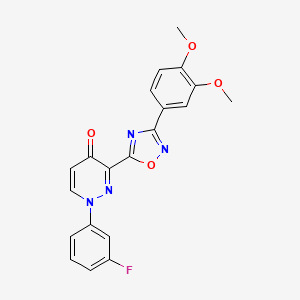
![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B2906831.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2906835.png)
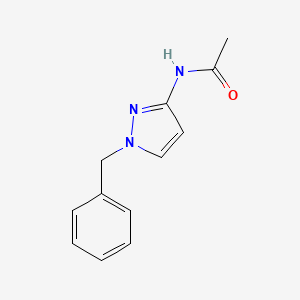
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2906838.png)
![(2,5-dichlorothiophen-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2906839.png)
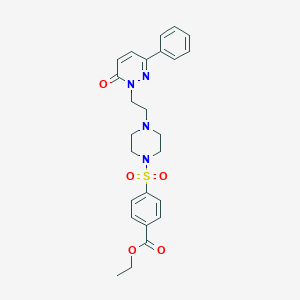
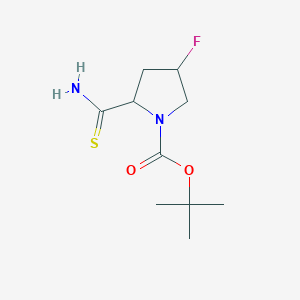
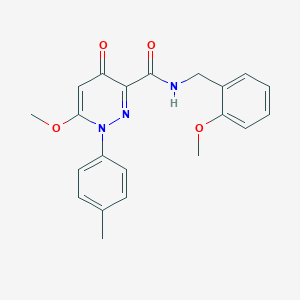
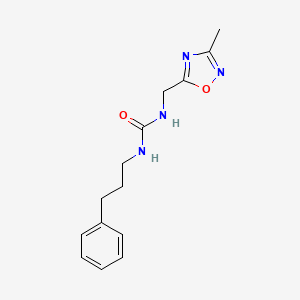

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2906847.png)
